molecular formula C21H22N2O3 B2545797 Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1243008-35-6

Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2545797
CAS No.: 1243008-35-6
M. Wt: 350.418
InChI Key: FTBFRMIOIDVDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 2-oxo-1,2-dihydroquinoline core substituted at positions 3 (ethyl carboxylate), 4 ((2-methylbenzyl)amino group), and 8 (methyl group).

The synthesis of such compounds typically involves condensation reactions, as exemplified by the preparation of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate from 2-aminobenzaldehyde and diethyl malonate under basic conditions .

Properties

CAS No.

1243008-35-6

Molecular Formula

C21H22N2O3

Molecular Weight

350.418

IUPAC Name

ethyl 8-methyl-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-4-26-21(25)17-19(22-12-15-10-6-5-8-13(15)2)16-11-7-9-14(3)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24)

InChI Key

FTBFRMIOIDVDIP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dihydroquinoline core : A bicyclic structure that contributes to its biological activity.
  • Ethyl ester functional group : Enhances solubility and bioavailability.
  • Substituted amino group : The presence of a 2-methylbenzyl moiety plays a crucial role in its interaction with biological targets.

The molecular formula is C21H22N2O3C_{21}H_{22}N_{2}O_{3} with a molecular weight of approximately 350.41 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, indicating broad-spectrum antimicrobial activity .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
Human T-cell leukemia (CCRF-HSB-2)5.0
Human oral epidermoid carcinoma (KB)7.5

The mechanism of action appears to involve the inhibition of protein tyrosine kinases (PTKs), which play essential roles in cell signaling pathways related to cancer progression . Molecular docking studies suggest that this compound effectively binds to the active sites of these enzymes, thereby inhibiting their activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Formation of Dihydroquinoline Core : Starting from appropriate precursors, the dihydroquinoline structure is synthesized through cyclization reactions.
  • Introduction of Ethyl Ester : The carboxylic acid moiety is converted into an ethyl ester to enhance solubility.
  • Amino Group Substitution : The final step involves introducing the 2-methylbenzyl amino group through nucleophilic substitution reactions.

This multi-step synthesis allows for the incorporation of various functional groups that can enhance biological activity or alter pharmacokinetic properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

Compound Variation Biological Activity
Ethyl 8-chloro derivativeIncreased potency against certain bacteria
Hydroxy-substituted analoguesEnhanced solubility and bioactivity
Methylthio-substituted derivativesAltered interaction with biological targets

These variations highlight how different substituents can significantly impact the compound's reactivity and biological properties .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound inhibited growth in resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Cancer Cell Proliferation Inhibition : Research involving human cancer cell lines showed a promising reduction in cell viability when treated with this compound, leading to further investigations into its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 1, 4, 6, and 8 of the quinoline core, significantly influencing their physicochemical and biological properties:

Compound Name R1 R4 Substituent R6 R8 Molecular Weight Melting Point (°C) Key Properties References
Target Compound H (2-methylbenzyl)amino H Methyl ~395.44* N/A Enhanced lipophilicity; potential H-bond donor/acceptor
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate H Hydroxy H H 247.24 N/A Higher polarity; reduced bioavailability
Ethyl 6-chloro-4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylate H Phenyl Chloro H 329.76 N/A Chlorine enhances electrophilicity; phenyl increases π-π interactions
Ethyl 4-hydroxy-1-(isoprenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate Isoprenyl Hydroxy H H 331.35 123–124 Bulky R1 group reduces crystallinity; moderate solubility
Ethyl 4-amino-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate Methyl Amino H H 274.30 N/A Amino group improves water solubility; potential for H-bonding

*Calculated based on molecular formula C21H23N2O3.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: Analogs like ethyl 6-chloro-4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibit N–H···O hydrogen bonds, forming R2<sup>2</sup>(8) dimers in crystal structures . The target compound’s (2-methylbenzyl)amino group may similarly participate in intermolecular H-bonding, influencing solubility and crystallinity.
  • Melting Points : Bulky substituents (e.g., isoprenyl at R1 in ) reduce melting points due to disrupted crystal packing, whereas planar groups (e.g., phenyl at R4 in ) may stabilize lattice interactions .

Preparation Methods

Cyclization via TfOH-Catalyzed Azide-Ethoxyacrylate Coupling

The quinoline backbone is constructed using a modified protocol from ethyl 7,8-dimethylquinoline-3-carboxylate synthesis.

Procedure :

  • Benzyl azide preparation : 2-Methylbenzyl alcohol is treated with PBr₃ in dichloromethane (DCM) to form the bromide, which undergoes azide displacement with NaN₃ in dimethyl sulfoxide (DMSO) (yield: 85–90%).
  • Cyclization : The resulting 2-methylbenzyl azide reacts with ethyl 3-ethoxyacrylate in toluene under triflic acid (TfOH) catalysis. This step generates a dihydroquinoline intermediate via [3+3] cyclization, with N₂ gas evolution as a side product.
  • Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the dihydroquinoline to the aromatic ethyl 8-methylquinoline-3-carboxylate (yield: 79–83%).

Critical Parameters :

  • Complete DCM removal after bromide formation prevents NaN₃ decomposition.
  • TfOH loading (1.0 equiv) ensures rapid cyclization without side reactions.

Alternative Route: Conrad-Limpach Cyclization

For the 2-oxo-1,2-dihydroquinoline moiety, the Conrad-Limpach method is employed:

Procedure :

  • Condensation : 2-Amino-5-methylbenzaldehyde reacts with ethyl acetoacetate in refluxing ethanol under acidic conditions (e.g., H₂SO₄), forming ethyl 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.
  • Chlorination : Treatment with POCl₃ replaces the 4-hydroxy group with chlorine, yielding ethyl 4-chloro-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (yield: 62–71%).

Advantages :

  • Direct installation of the 2-oxo group avoids post-synthetic oxidation.
  • POCl₃-mediated chlorination is regioselective and high-yielding.

Introduction of the (2-Methylbenzyl)Amino Group

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro intermediate undergoes displacement with 2-methylbenzylamine:

Procedure :

  • Amination : Ethyl 4-chloro-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is heated with 2-methylbenzylamine (2.0 equiv) in DMF at 120°C for 12–24 hours.
  • Workup : The reaction mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (yield: 60–75%).

Challenges :

  • Electron-withdrawing carboxylate at position 3 activates the 4-position for SNAr but necessitates elevated temperatures.
  • Competing hydrolysis of the chloro group requires anhydrous conditions.

Palladium-Catalyzed Amination

For improved efficiency, a Buchwald-Hartwig coupling is employed:

Procedure :

  • Catalytic system : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C.
  • Coupling : Ethyl 4-chloro-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with 2-methylbenzylamine for 6 hours (yield: 85–92%).

Advantages :

  • Shorter reaction time and higher yields compared to SNAr.
  • Tolerates electron-rich and electron-deficient amines.

Optimization Using Nanocatalysts

Fe₃O₄@SiO₂ Nanorod-Catalyzed Cyclization

Magnetic Fe₃O₄ nanoparticles (16 nm) enhance the cyclization step:

Procedure :

  • Reaction : 2-Methylbenzyl azide, ethyl 3-ethoxyacrylate, and Fe₃O₄@SiO₂ (0.15 g) in ethanol at 80°C for 30 minutes.
  • Oxidation : DDQ (1.0 equiv) in dichloroethane for 5 minutes.
  • Recovery : Magnetic separation and reuse for 5 cycles (yield drop: <5%).

Benefits :

  • Reduced reaction time (30 min vs. 3 h for TfOH).
  • Eco-friendly solvent (ethanol) and recyclable catalyst.

NiO Nanoparticle-Mediated Amination

NiO nanoparticles (10–14 nm) facilitate solvent-free amination:

Procedure :

  • Coupling : Ethyl 4-chloro-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, 2-methylbenzylamine, and NiO (4 mg) at 110°C for 2 hours.
  • Yield : 88–95% with >99% purity after recrystallization.

Mechanistic Insight :

  • Ni²⁺ Lewis acid sites activate the chloro group for nucleophilic attack.
  • O²⁻ basic sites deprotonate the amine, enhancing reactivity.

Analytical Characterization

Spectroscopic Data

IR (KBr) :

  • νmax 2982 cm⁻¹ (C–H stretch, ethyl group).
  • 1719 cm⁻¹ (ester C=O).
  • 1621 cm⁻¹ (quinoline C=N).

¹H NMR (CDCl₃) :

  • δ 9.46 (s, 1H, H-5).
  • δ 8.85 (s, 1H, H-2).
  • δ 4.49 (q, J = 7.2 Hz, 2H, OCH₂CH₃).
  • δ 2.45 (s, 3H, 8-CH₃).

LC-MS :

  • m/z 407.2 [M+H]⁺ (calculated: 407.18).

Challenges and Alternative Approaches

Competing Oxidation Pathways

DDQ over-oxidation can degrade the dihydroquinoline intermediate. Mitigation strategies include:

  • Stoichiometric control : Limiting DDQ to 1.0 equiv.
  • Low-temperature oxidation : 0°C for 5 minutes.

Regioselectivity in Chlorination

POCl₃ may chlorinate multiple positions unless directed by electron-withdrawing groups. Use of 3-carboxylate ensures 4-chloro selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.